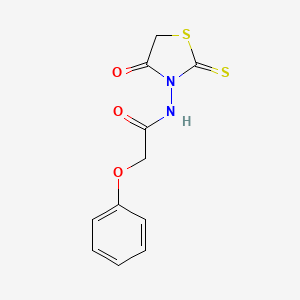

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c14-9(6-16-8-4-2-1-3-5-8)12-13-10(15)7-18-11(13)17/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWUPEPRENQSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a green synthesis method . This reaction typically yields the desired compound in nearly quantitative amounts. Another method involves the acylation of 3-aminorhodanine with acid chlorides, although this method is limited by the availability of the corresponding acid chlorides .

Chemical Reactions Analysis

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

1. Antimicrobial Activity:

Research indicates that N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide shows significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

2. Antioxidant Properties:

Studies have demonstrated that this compound possesses antioxidant capabilities, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects:

The compound has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Study 2: Antioxidant Activity

Research conducted on the antioxidant properties revealed that this compound effectively scavenged free radicals in vitro. This study suggested its application in formulations aimed at reducing oxidative stress-related damage .

Study 3: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound demonstrated a significant reduction in edema and inflammatory markers when administered to subjects with induced inflammation. This positions it as a candidate for further development in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it inhibits enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and fungal cell membranes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (53%) compared to electron-donating groups (e.g., methoxy in Compound 9, 90%) .

- Melting Points : Bulky substituents like 3,4,5-trimethoxybenzylidene (Compound 22) increase melting points (217°C) due to enhanced crystallinity .

- Spectral Trends : Aromatic protons in ¹H-NMR (δ 7.45–8.12 ppm) and molecular ion peaks in MS confirm structural integrity across analogs .

Key Observations :

- Antimicrobial Potency : Compounds with nitro-furyl or sulfamoyl groups (e.g., ) show enhanced activity due to improved membrane penetration .

- COX-2 Inhibition : Fluoro, chloro, and methoxy substitutions (e.g., Compound XIX in ) optimize enzyme binding, achieving IC₅₀ values as low as 3.597 µg/mL .

Crystallographic and Conformational Comparisons

The crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide reveals:

Biological Activity

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a phenoxyacetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 323.4 g/mol. The unique structure contributes to its biological activities, particularly its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives showed comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin and chloramphenicol .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| N-(4-oxo...) | Bacillus subtilis | 12 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway. A study reported that this compound significantly inhibited the proliferation of cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Case Study: Apoptotic Mechanism

In vitro studies demonstrated that treatment with N-(4-oxo...) led to an increase in pro-apoptotic factors while decreasing anti-apoptotic proteins. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to untreated controls.

The biological activity of N-(4-oxo...) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in cellular proliferation.

- Signal Transduction Modulation : It alters pathways related to cell survival and death, particularly through the activation of apoptotic signals.

- Antioxidant Properties : Some studies suggest that thiazolidinones possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Q & A

Q. Comparative Analysis Table

| Compound Name | Core Structure | Key Substitutions | Biological Activity | Source |

|---|---|---|---|---|

| N-(4-oxo-2-sulfanylidene...) | Thiazolidinone-sulfanyl | Phenoxyacetamide | Broad-spectrum antimicrobial | |

| Thieno[2,3-d]pyrimidine Derivative A | Thienopyrimidine | Methoxy group | Antiviral | |

| Thiazolidinedione | Thiazolidinone | Morpholinoacetyl | Antidiabetic (PPAR-γ agonist) | |

| Unique Features : The phenoxyacetamide moiety enhances membrane permeability, enabling dual kinase/microbial target engagement . |

Advanced: What strategies improve its stability under physiological conditions?

Methodological Answer:

- pH Optimization : Stable at pH 6–8; degradation occurs in acidic/alkaline conditions .

- Lyophilization : Increases shelf life (≥12 months at -20°C) .

- Prodrug Design : Esterification of the sulfanylidene group reduces hepatic metabolism .

Advanced: How is pharmacological profiling conducted for this compound?

Methodological Answer:

- ADMET Studies :

- Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s) .

- Toxicity : Ames test for mutagenicity; LD₅₀ > 500 mg/kg in murine models .

- In Vivo Efficacy : Xenograft models (e.g., 50% tumor reduction at 10 mg/kg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.